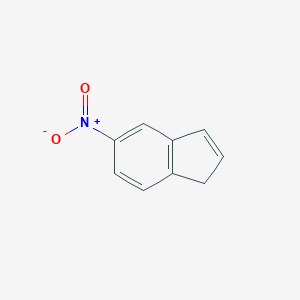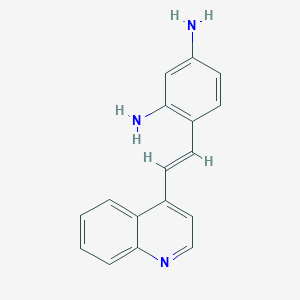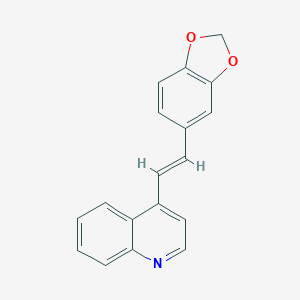
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline, also known as BDVQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. BDVQ is a fluorescent molecule that can be used as a probe for studying biological systems, especially in the field of neuroscience.
作用機序
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is believed to act as a voltage-sensitive fluorescent probe that can detect changes in membrane potential in neurons. It has been shown to selectively label neurons in the brain, allowing researchers to study the activity of specific neuronal pathways. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been shown to bind to specific receptors in the brain, such as the serotonin receptor, which may play a role in its mechanism of action.
生化学的および生理学的効果
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has been shown to have minimal cytotoxicity and is generally well-tolerated by cells and organisms. It has been used in studies to investigate the physiological effects of various drugs and compounds on neuronal activity. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been shown to have a high affinity for specific receptors in the brain, making it an ideal tool for studying the effects of drugs on these receptors.
実験室実験の利点と制限
One of the main advantages of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is its ability to selectively label neurons in the brain, allowing researchers to study specific neuronal pathways. It is also a relatively simple molecule to synthesize, making it readily available for use in scientific research. However, one limitation of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is its limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline. One area of interest is the development of new fluorescent probes that can selectively label specific types of neurons in the brain. Another potential direction is the use of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline in drug discovery, as it can be used to screen potential drug candidates for their ability to modulate neuronal activity. Additionally, 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline may have applications in the development of new diagnostic tools for neurological disorders.
合成法
The synthesis of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline involves the reaction of 2-(1,3-benzodioxol-5-yl)acetaldehyde with 4-aminophenylvinylketone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the quinoline ring. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has been extensively studied for its potential applications in various fields, including neuroscience, bioimaging, and drug discovery. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is a fluorescent molecule that can selectively label neurons in the brain, making it an ideal probe for studying neuronal activity. It has been used in studies to investigate the role of specific neuronal pathways in various neurological disorders, such as Parkinson's disease and Alzheimer's disease. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to modulate neuronal activity.
特性
CAS番号 |
3253-51-8 |
|---|---|
製品名 |
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline |
分子式 |
C18H13NO2 |
分子量 |
275.3 g/mol |
IUPAC名 |
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C18H13NO2/c1-2-4-16-15(3-1)14(9-10-19-16)7-5-13-6-8-17-18(11-13)21-12-20-17/h1-11H,12H2/b7-5+ |
InChIキー |
FHSFBUIJHLVPRQ-FNORWQNLSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
その他のCAS番号 |
3253-51-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)
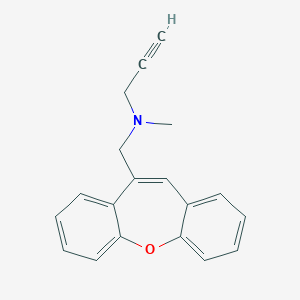
![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
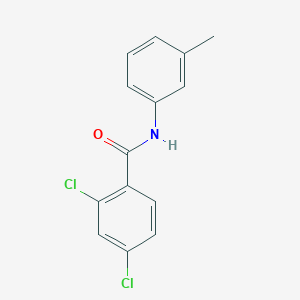

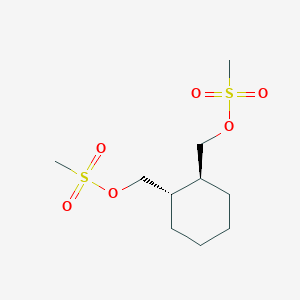
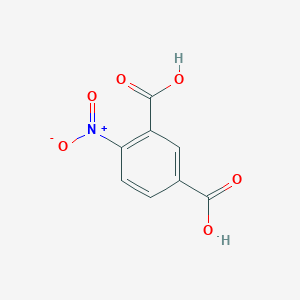
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
